molecular formula C12H18N4O3 B13860097 tert-butyl 2-[(1-methyl-1H-pyrazol-4-yl)diazenyl]-3-oxobutanoate

tert-butyl 2-[(1-methyl-1H-pyrazol-4-yl)diazenyl]-3-oxobutanoate

Cat. No.: B13860097
M. Wt: 266.30 g/mol
InChI Key: NLHXAYMVGNXXTN-UHFFFAOYSA-N
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Description

tert-Butyl 2-[(1-methyl-1H-pyrazol-4-yl)diazenyl]-3-oxobutanoate: is a synthetic organic compound that features a pyrazole ring, a diazenyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[(1-methyl-1H-pyrazol-4-yl)diazenyl]-3-oxobutanoate typically involves multiple steps, including nitrosation, reduction, esterification, and condensation reactions. One common synthetic route starts with 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation to form a diazonium salt. This intermediate is then reduced to form the corresponding hydrazine, which is subsequently esterified with tert-butyl 3-oxobutanoate. The final step involves a condensation reaction to form the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-[(1-methyl-1H-pyrazol-4-yl)diazenyl]-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazenyl group to an amine.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amines and hydrazines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry .

Biology: In biological research, it is used to study enzyme interactions and as a probe for biochemical pathways.

Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(1-methyl-1H-pyrazol-4-yl)diazenyl]-3-oxobutanoate involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The pyrazole ring can interact with various biological targets through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

  • tert-Butyl N-(2-{[({1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness: tert-Butyl 2-[(1-methyl-1H-pyrazol-4-yl)diazenyl]-3-oxobutanoate is unique due to its combination of a diazenyl group and a pyrazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H18N4O3

Molecular Weight

266.30 g/mol

IUPAC Name

tert-butyl 2-[(1-methylpyrazol-4-yl)diazenyl]-3-oxobutanoate

InChI

InChI=1S/C12H18N4O3/c1-8(17)10(11(18)19-12(2,3)4)15-14-9-6-13-16(5)7-9/h6-7,10H,1-5H3

InChI Key

NLHXAYMVGNXXTN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C(=O)OC(C)(C)C)N=NC1=CN(N=C1)C

Origin of Product

United States

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